1H-1,2,3-Triazole, 4-methyl-5-(3-methyl-5-isoxazolyl)-

Click chemistry CuAAC Triazole regioisomerism

Sourcing rare bis-heterocyclic building blocks often means compromising on scaffold rigidity or synthetic handles. This 1H-1,2,3-triazole-isoxazole conjugate (MW 164.16 Da) solves both: • Direct C-C linked architecture provides a pre-organized, conjugated π-system for fragment-based screening (Rule of Three compliant). • The 1,2,3-triazole NH enables CuAAC click chemistry for rapid N1-diversification into anti-infective screening libraries. • Forms a matched molecular pair with its pyrazole analog (CAS 51719-86-9) for systematic HBA→HBD scaffold-hopping studies.

Molecular Formula C7H8N4O
Molecular Weight 164.16 g/mol
Cat. No. B12889475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-1,2,3-Triazole, 4-methyl-5-(3-methyl-5-isoxazolyl)-
Molecular FormulaC7H8N4O
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1)C2=NNN=C2C
InChIInChI=1S/C7H8N4O/c1-4-3-6(12-10-4)7-5(2)8-11-9-7/h3H,1-2H3,(H,8,9,11)
InChIKeyHDJQZLZRTJMKAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-1,2,3-Triazole, 4-methyl-5-(3-methyl-5-isoxazolyl)- Structural and Physicochemical Baseline


1H-1,2,3-Triazole, 4-methyl-5-(3-methyl-5-isoxazolyl)- (CAS 51719-87-0; molecular formula C7H8N4O; molecular weight 164.16 g/mol) is a low-molecular-weight bis-heterocyclic building block in which a 1,2,3-triazole ring bearing a 4-methyl substituent is directly connected at the 5-position to a 3-methylisoxazole moiety via a C–C bond . The compound belongs to the privileged class of triazole–isoxazole conjugates, a scaffold family extensively explored for anti-infective, cytotoxic, and acetylcholinesterase-inhibitory activities [1][2]. Its compact, non-linker-connected architecture distinguishes it from the majority of literature-reported triazole–isoxazole hybrids that incorporate methylene, amide, or ether tethers [3]. Computed physicochemical parameters include a density of 1.282 g/cm³, a calculated boiling point of 360.8 °C at 760 mmHg, and a calculated flash point of 185.9 °C .

Why Azole Analogs Cannot Replace This Triazole-Isoxazole


Substituting 1H-1,2,3-triazole, 4-methyl-5-(3-methyl-5-isoxazolyl)- with a generic azole hybrid—such as a 1,2,4-triazole regioisomer, a pyrazole-for-isoxazole replacement, or a linker-extended triazole–isoxazole conjugate—fundamentally alters three orthogonal property axes that govern downstream synthetic tractability and biological target engagement. First, only the 1,2,3-triazole regioisomer (not the 1,2,4-isomer) enables copper-catalyzed azide–alkyne cycloaddition (CuAAC) click chemistry for modular diversification at the N1 position [1][2]. Second, the isoxazole oxygen serves as a distinct hydrogen-bond acceptor with different electronic character compared to the pyrazole NH donor found in the direct analog 4-methyl-5-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,3-triazole (CAS 51719-86-9), altering target complementarity [3]. Third, the direct C–C bond between the two heterocycles creates a rigid, conjugated π-system with restricted rotational freedom, unlike the flexible methylene- or amide-linked conjugates that dominate the literature [4]. These differences are non-trivial for medicinal chemistry campaigns where scaffold geometry, hydrogen-bonding topology, and synthetic accessibility directly determine hit expansion feasibility.

Quantitative Differentiation vs. Comparator Analogs


Triazole Regioisomerism and Click Chemistry Compatibility

The 1,2,3-triazole regioisomer in the target compound enables post-synthetic diversification via copper-catalyzed azide–alkyne cycloaddition (CuAAC) at the N1 position. In contrast, 1,2,4-triazole analogs cannot participate in CuAAC click chemistry, fundamentally limiting their utility as modular building blocks for library synthesis and bioconjugation [1]. The 1,2,3-triazole ring also exhibits distinct reactivity toward sulfonyl chlorides compared to 1,2,4-triazoles, enabling regioselective N1-sulfonylation for further functionalization [2].

Click chemistry CuAAC Triazole regioisomerism Bioconjugation

Isoxazole vs. Pyrazole: Hydrogen-Bond Topology Switch

In the target compound, the isoxazole ring oxygen acts exclusively as a hydrogen-bond acceptor (HBA). The direct analog 4-methyl-5-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,3-triazole (CAS 51719-86-9) replaces this oxygen with an NH group, converting the position into a hydrogen-bond donor (HBD). This HBA→HBD switch has been shown in fragment-based drug discovery campaigns to alter binding efficiency: isoxazole fragments have been documented to replace triazole scaffolds with distinct ligand efficiency metrics (LEAN = 0.34 at 33 μM; Binding Efficiency = 25.7) [1]. In the triazole–isoxazole acetylcholinesterase inhibitor series, substitution on the isoxazole ring (e.g., p-tolyl vs. phenyl) produced a 12-fold potency range relative to rivastigmine, demonstrating the sensitivity of biological activity to isoxazole substitution patterns [2].

Fragment-based drug discovery Scaffold hopping Hydrogen bonding Binding efficiency

Direct C–C Bond: Compact Rigid Core vs. Linker Hybrids

The target compound features a direct C–C bond connecting the triazole C5 and isoxazole C5 positions, yielding a molecular weight of only 164.16 Da with zero rotatable bonds between the heterocyclic rings. By contrast, the majority of biologically characterized triazole–isoxazole hybrids incorporate flexible linkers: the 2024 Bouzammit et al. series uses chromone-derived connectors [1], the 2015 Najafi et al. cytotoxic series employs amide–methylene linkers [2], and the 2018 Zimmermann et al. antiparasitic series utilizes methylene tethers [3]. These linker-containing compounds have molecular weights typically exceeding 350 Da, with multiple rotatable bonds. The direct C–C connection in the target compound maximizes ligand efficiency (heavy atom count = 12) and eliminates conformational entropy penalties upon target binding.

Scaffold rigidity Conformational restriction Ligand efficiency Triazole-isoxazole conjugates

Methyl Substitution Pattern and Cytotoxic Potency

Although the target compound itself lacks published cytotoxicity data, class-level SAR from structurally related triazole–isoxazole derivatives demonstrates that the presence and position of methyl substituents critically modulate antiproliferative activity. In the Najafi et al. (2015) series, compounds bearing aryl substitution patterns on the isoxazole ring showed differential cytotoxicity against MCF-7 and T-47D breast cancer cell lines, with compounds 7c and 7d identified as effective in vitro anticancer agents while most congeners were inactive [1]. The target compound's 4-methyl on triazole and 3-methyl on isoxazole represent a specific substitution topology that is distinct from the benzyl-triazole and aryl-isoxazole patterns in the published series, offering a unique starting point for SAR exploration.

Cytotoxic activity Methyl substitution SAR MCF-7 T-47D Triazole-isoxazole

Multi-Target Anti-Infective Potential of Triazole–Isoxazole Class

The broader triazole–isoxazole conjugate class has demonstrated potent, multi-target anti-infective activity. In the Tarawneh et al. (2018) study, triazole derivatives 40 and 42 showed antitrypanosomal IC50 values of 3.93 and 2.11 μM, respectively; conjugate triazoles 40–43 displayed antimalarial IC50 values ranging from 0.58 to 8.36 μM against chloroquine-resistant and -sensitive Plasmodium falciparum strains; and compound 37 exhibited antibacterial IC50 values of 15.53, 14.22, and 47.45 μM against S. aureus, MRSA, and M. intracellulare, respectively [1]. In the 2024 Bouzammit et al. study, conjugate 7b showed stronger antibacterial response against E. coli ATCC 25922 and P. aeruginosa than standard antibiotics, with confirmed bactericidal action [2]. The target compound, as the minimal direct-linked core of this pharmacophore class, serves as the foundational scaffold from which these active derivatives were conceptually derived.

Anti-infective Antitrypanosomal Antimalarial Antibacterial Triazole-isoxazole class

AChE Inhibition by Triazole–Isoxazole Derivatives

In the 2017 Najafi et al. acetylcholinesterase (AChE) inhibitor study, compound 5m (N-((1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl)methyl)-5-(p-tolyl)isoxazole-3-carboxamide) was identified as the most potent AChE inhibitor in the series, exhibiting 12-fold greater potency than the reference drug rivastigmine [1]. Molecular modeling revealed that 5m simultaneously engaged both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of AChE—a dual-site binding mode associated with disease-modifying potential in Alzheimer's therapy. The target compound contains the minimal triazole–isoxazole core present in 5m but lacks the benzyl-triazole and p-tolyl-isoxazole elaborations, positioning it as the ideal fragment-sized starting point for systematic optimization toward dual-site AChE engagement.

Acetylcholinesterase inhibition Alzheimer's disease Dual-site inhibitor Triazole-isoxazole SAR

Evidence-Based Procurement Application Scenarios


Fragment-Based AChE Inhibitor Optimization

The target compound serves as the minimal core scaffold of the triazole–isoxazole AChE inhibitor pharmacophore class. With a molecular weight of 164.16 Da and zero linker rotatable bonds, it is ideally sized for fragment-based screening (Rule of Three compliant: MW < 300, H-bond donors ≤ 3, H-bond acceptors ≤ 3, cLogP ≤ 3). The elaborated derivative 5m achieved 12-fold greater AChE potency than rivastigmine through dual CAS/PAS binding [1]. Procurement of this exact fragment enables systematic fragment growing with full control over substitution vectors, leveraging the validated SAR trajectory of the class.

Click Chemistry Building Block for Anti-Infective Libraries

The 1,2,3-triazole NH position provides a CuAAC-click-chemistry handle for N1-functionalization with diverse azide partners, enabling rapid library construction for anti-infective screening. The triazole–isoxazole class has demonstrated activity against T. cruzi (IC50 as low as 2.11 μM), P. falciparum (IC50 0.58–8.36 μM), and drug-resistant bacteria (MRSA IC50 = 14.22 μM) [2], and conjugate 7b has shown bactericidal activity superior to standard antibiotics against E. coli and P. aeruginosa [3]. The target compound's direct C–C linked architecture enables late-stage diversification without the synthetic burden of linker installation.

Isoxazole–Pyrazole Scaffold-Hopping Comparison

The target compound (CAS 51719-87-0; isoxazole O as HBA) and its direct pyrazole analog 4-methyl-5-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,3-triazole (CAS 51719-86-9; pyrazole NH as HBD) form a matched molecular pair for systematic evaluation of HBA→HBD scaffold-hopping effects on target binding. This pair enables quantitative assessment of how the oxygen-to-NH replacement affects potency, selectivity, and physicochemical properties across any biological target of interest [4]. Procurement of both compounds as a matched set provides a controlled experimental framework for scaffold-hopping campaigns.

Conformationally Restricted Core for Breast Cancer Cytotoxic Agents

The rigid, direct-linked triazole–isoxazole scaffold provides a pre-organized pharmacophore for cytotoxic agent design. The published triazole–isoxazole series has identified compounds (7c and 7d) with in vitro efficacy against MCF-7 and T-47D breast cancer cell lines [5]. The target compound, bearing the 4-methyl-1,2,3-triazole and 3-methylisoxazole substitution pattern absent from the literature series, represents a novel substitution vector combination for exploring methylation-dependent antiproliferative SAR. Its low molecular weight (164.16 Da) allows for extensive substitution-driven optimization within drug-like chemical space.

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